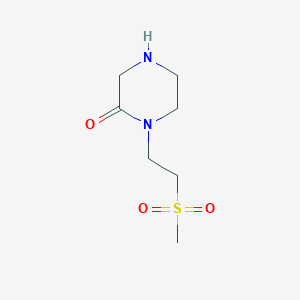
(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with difluoromethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the difluoromethyl and methyl groups. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.
Aplicaciones Científicas De Investigación
(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the difluoromethyl and methyl substitutions.
Difluoromethylpyrrolidine: Similar but lacks the methyl group.
Methylpyrrolidine: Similar but lacks the difluoromethyl group.
Uniqueness
(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine is unique due to the presence of both difluoromethyl and methyl groups, which can significantly influence its chemical and biological properties. These substitutions can enhance its stability, binding affinity, and overall activity compared to its simpler analogs .
Propiedades
Fórmula molecular |
C6H14Cl2F2N2 |
|---|---|
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
(4,4-difluoro-1-methylpyrrolidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-5(2-9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H |
Clave InChI |
WBOZYIGECKUABI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)(F)F)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)

![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)







amine](/img/structure/B13898572.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)
